3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS: 1795301-43-7) is a thiazolidinedione (TZD) derivative characterized by a pyrrolidine-3-yl scaffold substituted with a 3-methoxybenzoyl group. The thiazolidine-2,4-dione core is a well-studied pharmacophore known for its diverse biological activities, including antidiabetic, anticancer, and antioxidant effects . The structural uniqueness of this compound lies in the integration of a pyrrolidine ring fused with a benzoyl moiety, which distinguishes it from classical TZDs that typically feature arylidene or benzylidene substituents at the 5-position of the thiazolidinedione ring .
Properties
IUPAC Name |
3-[1-(3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-12-4-2-3-10(7-12)14(19)16-6-5-11(8-16)17-13(18)9-22-15(17)20/h2-4,7,11H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHNNCFESIVICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzoyl chloride with pyrrolidine, followed by cyclization with thiazolidine-2,4-dione under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Green chemistry principles, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Synthetic Pathways for Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-diones (TZDs) are typically synthesized via:
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Nucleophilic substitution : Reaction of thiourea with chloroacetic acid to form TZD .
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Knoevenagel condensation : TZD reacts with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of catalysts like piperidine or methylamine to form 5-arylidene derivatives .
For 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione , the synthesis likely involves:
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Pyrrolidine functionalization : 3-Aminopyrrolidine reacts with 3-methoxybenzoyl chloride to form the 1-(3-methoxybenzoyl)pyrrolidin-3-yl intermediate.
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TZD coupling : The intermediate undergoes nucleophilic substitution with TZD at position 3.
2.1. Knoevenagel Condensation
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Reagents : TZD derivatives + aromatic aldehydes (e.g., 3-methoxybenzaldehyde).
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Conditions : Reflux in ethanol/piperidine or acetic acid/methylamine .
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Outcome : Formation of 5-arylidene-TZDs with Z-configuration confirmed by X-ray and NMR .
2.2. Electrophilic Substitution
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Benzoylation : TZD reacts with benzoyl chloride in acetone/K₂CO₃ to yield 3-benzoyl-TZDs .
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Steric effects : Substituents on the phenyl ring (e.g., methoxy groups) influence reaction yields and regioselectivity .
3.1. Substituent Effects
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Methoxy groups : Enhance electron density, directing electrophilic attacks to specific positions on the phenyl ring .
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Pyrrolidine moiety : Introduces steric hindrance, potentially reducing reaction rates in cycloadditions or condensations .
3.2. Computational Insights
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DFT studies : Global electrophilicity indices (e.g., ω = 1.5–2.0 eV) predict reactivity in polar reactions .
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Transition states : Asynchronous mechanisms dominate in 1,3-dipolar cycloadditions involving TZDs .
Reactivity Table
Challenges and Limitations
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of thiazolidine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar thiazolidine derivatives show potent inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Anticancer Potential
Thiazolidine derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain thiazolidine compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .
Hepatitis C Treatment
A patent related to the use of pyrrolidine derivatives suggests that compounds similar to 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione may serve as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. This positions the compound within the realm of antiviral drug development .
Case Study: Antimicrobial Efficacy
In a recent study evaluating various thiazolidine derivatives, researchers synthesized multiple compounds and tested their efficacy against standard bacterial strains. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics like oxytetracycline .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Thiazolidine Derivative A | 7.8 | High against Gram-positive |
| Thiazolidine Derivative B | 15.6 | Moderate against Gram-negative |
Case Study: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of thiazolidine derivatives on human cell lines using MTT assays. The findings revealed that while some compounds showed promising anticancer properties, others had significant cytotoxic effects on normal cells, indicating the need for careful evaluation during drug development .
Mechanism of Action
The mechanism of action of 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The methoxybenzoyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : Thiazolidine-2,4-dione ring.
- Substituents :
- 3-Methoxybenzoyl-pyrrolidine at the 3-position.
- Absence of a 5-arylidene/benzylidene group (common in other TZDs).
Comparative Analysis:
Implications :
Target Compound:
- Limited synthesis details are available, but analogous TZDs with pyrrolidine substituents (e.g., TM17 ) are synthesized via nucleophilic Michael additions or Knoevenagel condensations.
Pharmacological Activity
Target Compound:
Comparative Activities:
Hypothesized Activity of Target Compound :
Biological Activity
The compound 3-(1-(3-Methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (commonly referred to as MPTD) belongs to the thiazolidinedione (TZD) class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of MPTD, exploring its potential therapeutic applications and mechanisms of action based on current research findings.
Chemical Structure and Properties
MPTD features a thiazolidine-2,4-dione core structure, which is characteristic of TZDs. The compound also contains a pyrrolidin-3-yl group and a 3-methoxybenzoyl moiety, contributing to its unique properties. The presence of the methoxy group may enhance its solubility and bioavailability, potentially influencing its pharmacological effects.
Structural Formula
Antidiabetic Potential
Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes through activation of peroxisome proliferator-activated receptor gamma (PPARγ). MPTD's structural similarity to established TZDs suggests it may exhibit similar antidiabetic effects. Research indicates that TZDs enhance insulin sensitivity and regulate glucose metabolism by modulating gene expression involved in lipid and glucose homeostasis .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazolidinedione derivatives, including MPTD. For instance, compounds with similar scaffolds have been shown to inhibit human topoisomerases I and II, enzymes crucial for DNA replication and repair. Inhibition of these enzymes can lead to apoptosis in cancer cells .
Case Study: Inhibition of Topoisomerases
A study demonstrated that certain thiazolidine derivatives effectively inhibited topoisomerase activity, leading to cell death in MCF-7 breast cancer cells. MPTD's structural features may allow it to exert similar effects, warranting further investigation into its anticancer mechanisms .
Antimicrobial Activity
Thiazolidinediones have also been explored for their antimicrobial properties. The compound's potential as an antimicrobial agent could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Summary of Biological Activities
Synthesis and Evaluation
The synthesis of MPTD involves multiple steps, typically starting from commercially available thiazolidine derivatives. Preliminary evaluations suggest that modifications at various positions on the thiazolidine ring can significantly affect biological activity.
Future Directions
While preliminary data on MPTD's biological activity is promising, comprehensive studies are necessary to elucidate its pharmacokinetics, toxicity profiles, and mechanisms of action in various biological systems. Future research should focus on:
- In vivo studies to assess the therapeutic efficacy and safety.
- Mechanistic studies to understand how MPTD interacts with cellular targets.
- Structure-activity relationship (SAR) analyses to optimize the compound for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
